molecular formula C24H23N3O3S B2689407 N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide CAS No. 901233-87-2

N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide

Cat. No.: B2689407
CAS No.: 901233-87-2
M. Wt: 433.53
InChI Key: ZYVCNMOELFSFFW-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a complex organic compound that features a furan ring, a methoxyphenyl group, a methylphenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan-2-carbaldehyde with a suitable reducing agent.

    Synthesis of the imidazole derivative: The imidazole ring can be synthesized through a condensation reaction involving 3-methoxyphenyl and 4-methylphenyl precursors.

    Thioether formation: The imidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetamide formation: Finally, the furan-2-ylmethyl intermediate is coupled with the thioether-imidazole derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and sulfanyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the imidazole ring could produce imidazoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide: Similar structure but with a different substitution pattern on the phenyl ring.

    N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-(3-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide: Similar structure but with a different position of the methyl group on the phenyl ring.

Uniqueness

The uniqueness of N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-16-8-10-17(11-9-16)22-24(31-15-21(28)25-14-20-7-4-12-30-20)27-23(26-22)18-5-3-6-19(13-18)29-2/h3-13H,14-15H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVCNMOELFSFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)OC)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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